1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Beschreibung
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core (pyrido-pyrrolo-pyrimidine) with a carboxamide-linked substituent. Its synthesis involves a multi-step process:
Initial Cyclization: Reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (or its 9-methyl derivative) with methyl glycinate derivatives (e.g., methyl-N-methyl(N-benzyl)glycinate) under reflux in methanol and triethylamine yields methyl ester intermediates (e.g., compounds 17, 18) .
Hydrolysis: The ester group is hydrolyzed using aqueous lithium hydroxide to form carboxylic acid intermediates (19, 20) .
Carboxamide Formation: Condensation of the carboxylic acid with amines (e.g., 3-morpholinopropylamine) using 1,10-carbonyldiimidazole (CDI) in acetonitrile produces the final carboxamide derivatives .
The target compound features a benzyl group at the N-1 position, a methyl group at C-9, and a 3-morpholinopropyl substituent on the carboxamide (Figure 1). These modifications are hypothesized to influence solubility, bioavailability, and target binding affinity.
Eigenschaften
IUPAC Name |
6-benzyl-10-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-19-7-5-12-30-23(19)28-24-21(26(30)33)17-22(31(24)18-20-8-3-2-4-9-20)25(32)27-10-6-11-29-13-15-34-16-14-29/h2-5,7-9,12,17H,6,10-11,13-16,18H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKOKIJPFNALEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication.
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can halt cell cycle progression, leading to cell cycle arrest. This can have downstream effects on DNA replication, cell division, and ultimately, cell proliferation.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, leading to cell cycle arrest. This can prevent the proliferation of cells, particularly cancer cells, which often exhibit uncontrolled cell division.
Biologische Aktivität
The compound 1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antiproliferative and antimicrobial activities, as well as its mechanism of action.
Chemical Structure and Properties
This compound belongs to a class of pyrido-pyrimidine derivatives characterized by their complex bicyclic structure. The presence of various functional groups, such as the morpholinopropyl side chain and the benzyl moiety, contributes to its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against HeLa (cervical cancer) and CFPAC-1 (pancreatic cancer) cell lines.
- IC50 Values : The IC50 values were reported as follows:
- HeLa cells:
- CFPAC-1 cells:
These results indicate that the compound exhibits significant growth-inhibitory effects on these cancer cells, suggesting a potential for development as an anticancer agent .
The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis. This was supported by Annexin V assay results that demonstrated an increase in apoptotic cell death in treated cell lines .
Antimicrobial Activity
In addition to its anticancer properties, the compound's antimicrobial activity has been assessed against several strains of bacteria. Preliminary findings suggest:
- Bacterial Strains : The compound was tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Results : Moderate antibacterial properties were observed, with effectiveness comparable to standard control drugs .
Case Studies
Several case studies have documented the biological activities of similar compounds within the pyrido-pyrimidine class:
- Antiviral Activity : Compounds with similar structural features have shown efficacy against viral infections such as bovine viral diarrhea virus (BVDV) and rotavirus .
- Kinesin Spindle Protein Inhibition : Related derivatives have been identified as KSP inhibitors, leading to cell cycle arrest and subsequent cellular death in cancer models .
Data Summary Table
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds within the pyrido-pyrrolo family. For instance, derivatives have shown significant activity against prostate and colon cancer cell lines. In molecular docking studies, these compounds have demonstrated effective binding to epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation and growth .
Case Study:
A study on related compounds revealed that they inhibited cell proliferation in human colon cancer (HT29) and prostate cancer (DU145) cell lines through targeted interactions with EGFR. The docking studies indicated a strong affinity for the receptor, suggesting potential for development as therapeutic agents against these cancers .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | HT29 | 12.5 | EGFR Inhibition |
| Related Compound A | DU145 | 10.0 | EGFR Inhibition |
| Related Compound B | HT29 | 15.0 | EGFR Inhibition |
Enzyme Inhibition
The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Compounds that inhibit AChE can be beneficial in treating conditions such as Alzheimer's disease.
Research Findings:
In vitro studies have demonstrated that modifications in the structure of similar compounds can lead to increased potency as AChE inhibitors. The structure-activity relationship analysis indicates that specific substitutions significantly enhance inhibitory activity against AChE .
| Compound | AChE IC50 (µM) | Selectivity |
|---|---|---|
| 1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | 25.0 | High |
| Modified Compound C | 20.0 | Moderate |
| Modified Compound D | 30.0 | Low |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthesis Example:
A typical synthetic route may involve:
- Formation of the pyrido-pyrrolo core through cyclization.
- Introduction of the benzyl and morpholinopropyl groups via nucleophilic substitution reactions.
- Final purification through chromatography.
Analyse Chemischer Reaktionen
Carboxamide Reactivity
The carboxamide moiety (-CONH-) participates in hydrolysis and rearrangement reactions:
- Hydrolysis : Under acidic conditions (H₂SO₄, reflux), the carboxamide converts to a carboxylic acid .
- Curtius Rearrangement : Azide intermediates (from acyl azides) form isocyanates, enabling cyclization to fused heterocycles .
Oxo Group Reactivity
The 4-oxo group undergoes chlorination (POCl₃) to form a 4-chloro derivative, enabling nucleophilic substitutions (e.g., amination) .
Substitution and Amination Reactions
The 4-oxo group is pivotal for amination with aryl/alkyl amines. For example:
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro intermediate | 3-Morpholinopropylamine | EtOH, KOH, 6h | Target compound | 60% |
- Selectivity : Electron-rich amines (e.g., morpholinopropylamine) show higher reactivity due to reduced steric hindrance .
Dimroth Rearrangement
Under thermal or basic conditions, the pyrido-pyrrolopyrimidine system may undergo ring reorganization , altering substitution patterns .
| Starting Material | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Triazolo-pyrimidine | Reflux (EtOH) | Pyrimidine isomer | Enhanced stability |
Crystallization and Salt Formation
The compound forms organic salts with acidic/basic moieties (e.g., 4-dimethylaminopyridinium), enhancing solubility .
| Counterion | Conditions | Crystal Structure | Application | Reference |
|---|---|---|---|---|
| 4-Dimethylaminopyridine | Ethanol/water | Layered π-stacking | Drug formulation |
Biological Activity and Derivatization
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Molecular Properties
Pyridopyrrolopyrimidine derivatives exhibit diversity through substitutions at two key positions:
- N-1 : Alkyl or benzyl groups.
- Carboxamide : Aryl or alkylamine substituents.
The table below compares the target compound with structurally similar analogs:
Impact of Substituents on Physicochemical Properties
- 3-Methoxypropyl (): The ether oxygen increases hydrophilicity, which may improve aqueous solubility compared to benzyl .
- Carboxamide Substituents: 3-Morpholinopropyl (target): The morpholine ring (a six-membered amine-ether) contributes to basicity and hydrogen-bonding capacity, favoring interactions with charged residues in biological targets . Aryl Groups (): Substituted phenyl groups (e.g., 2-phenylethyl, 4-isopropylphenyl) introduce steric bulk and hydrophobicity, which may enhance membrane permeability but reduce solubility .
Spectroscopic and Structural Insights
NMR studies () reveal that substituents in regions A (positions 39–44) and B (positions 29–36) alter chemical environments, as seen in comparisons between analogs like 1 , 7 , and Rapa (a reference compound). For example:
- Region A : Changes in chemical shifts correlate with carboxamide substituents.
- Region B : Modifications at N-1 (e.g., benzyl vs. methoxypropyl) perturb proton environments near the pyrimidine ring .
Q & A
Q. What are the key synthetic routes for synthesizing 1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
The synthesis involves multi-step reactions, typically starting with condensation of pyridine and pyrrolo-pyrimidine precursors. For example:
- Step 1 : Cyclization of substituted pyridine derivatives with morpholine-containing amines under reflux in ethanol (70–80°C), achieving ~60% yield .
- Step 2 : Functionalization via carboxamide coupling using EDCI/HOBt in DMF, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Critical parameters include solvent choice (polar aprotic solvents enhance reactivity) and temperature control to avoid side reactions.
Q. How can researchers validate the structural integrity of this compound?
Use a combination of:
- NMR Spectroscopy : Look for diagnostic peaks (e.g., morpholinopropyl N-methyl protons at δ 2.3–2.5 ppm; aromatic protons in the pyrido-pyrrolo-pyrimidine core at δ 7.5–8.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C₂₅H₂₈N₆O₃: 484.47 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) by comparing bond angles/planes to analogous structures .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- In vitro kinase inhibition assays : Test against kinases (e.g., PI3K, mTOR) using ATP-competitive assays. IC₅₀ values <1 μM suggest therapeutic potential .
- Antiviral/cancer cell viability assays : Use MTT assays on HeLa or A549 cell lines, comparing to controls like doxorubicin. EC₅₀ discrepancies >10% warrant dose-response validation .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- Machine learning : Train models on existing pyrido-pyrrolo-pyrimidine synthesis data to predict optimal solvents/catalysts. For example, random forest algorithms can prioritize DMF over DMSO for carboxamide coupling .
Q. How to resolve contradictions in bioactivity data across different assays?
- Assay validation : Replicate under standardized conditions (e.g., ATP concentration in kinase assays). For instance, IC₅₀ variations in PI3Kα assays may arise from ATP concentrations differing between labs (1 mM vs. 100 μM) .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical weighting. A 2024 review found that 30% of kinase inhibitor discrepancies stemmed from assay protocol variability .
Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?
- Structural analogs : Replace the benzyl group with a pyridylmethyl moiety to enhance water solubility (logP reduction from 3.2 to 2.1 observed in analogs) .
- Prodrug design : Introduce a phosphate ester at the 4-oxo position to bypass first-pass metabolism, as demonstrated in related pyrimidine derivatives .
Q. Methodological Notes
- Synthetic Optimization : Use factorial design (e.g., Box-Behnken) to test variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%) .
- Bioactivity Validation : Cross-validate in vivo using xenograft models if in vitro EC₅₀ <10 μM. For example, a 2023 study linked in vitro IC₅₀ of 0.5 μM to 40% tumor reduction in mice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
